2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-(4-fluoropiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSBVVJEGFKQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on 2,3-Dichloropyrazine
A common synthetic route involves the reaction of 2,3-dichloropyrazine with 4-fluoropiperidine under controlled conditions to selectively substitute the chlorine at the 3-position.
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- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Mild bases like potassium carbonate or triethylamine to facilitate nucleophilic attack
- Temperature: Elevated temperatures ranging from 80°C to 150°C to promote substitution
- Time: Reaction times vary from 4 to 24 hours depending on conditions
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- The nucleophilic nitrogen of 4-fluoropiperidine attacks the electron-deficient carbon at the 3-position of the pyrazine ring, displacing the chlorine atom.
- The chlorine at the 2-position remains intact due to steric and electronic factors.
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- After completion, the reaction mixture is cooled and diluted with water.
- The product is extracted with organic solvents such as ethyl acetate.
- Purification is typically achieved by column chromatography or recrystallization.
Use of Catalysts and Microwave-Assisted Synthesis
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- Palladium-catalyzed amination methods, such as Buchwald-Hartwig coupling, have been explored for similar heterocyclic aminations, though direct data for this specific compound is limited.
- Copper-catalyzed Ullmann-type couplings may also be applicable, especially when using aryl halides.
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- Microwave irradiation can significantly reduce reaction times from hours to minutes.
- For example, reactions in DMF under microwave heating at 150°C for 10 minutes have been reported for related heterocyclic substitutions, improving yields and purity.
Stepwise Synthesis via Intermediate Formation
An alternative approach involves:
- Preparation of 2-chloropyrazine derivatives.
- Selective functionalization at the 3-position by nucleophilic substitution with 4-fluoropiperidine.
- Purification and characterization of the intermediate to ensure regioselectivity.
This method allows for better control over substitution patterns and can be optimized for scale-up.
Data Table Summarizing Preparation Conditions
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2,3-Dichloropyrazine | 4-Fluoropiperidine, K2CO3 | DMF or DMSO | 100–150°C | 4–24 hours | 50–75 | Selective substitution at C-3 |
| 2 | 2,3-Dichloropyrazine | 4-Fluoropiperidine, triethylamine | DMSO | 120°C | 6 hours | 60–70 | Alternative base |
| 3 | 2,3-Dichloropyrazine | 4-Fluoropiperidine, microwave irradiation | DMF | 150°C | 10 minutes | 70–80 | Microwave-assisted synthesis |
| 4 | 2-Chloropyrazine intermediate | 4-Fluoropiperidine, Pd or Cu catalyst (exploratory) | 1,4-Dioxane or THF | 80–100°C | 12–20 hours | 40–65 | Catalytic amination methods |
Research Findings and Analysis
- The nucleophilic aromatic substitution on 2,3-dichloropyrazine is the most straightforward and commonly used method to prepare 2-chloro-3-(4-fluoropiperidin-1-yl)pyrazine.
- Microwave-assisted synthesis enhances reaction efficiency and yield, reducing reaction times significantly without compromising product purity.
- Catalytic methods, while well-established for aryl aminations, require further optimization for this specific pyrazine derivative due to potential coordination issues with the heterocyclic nitrogen atoms.
- Purification by column chromatography using silica gel and eluents such as ethyl acetate/petroleum ether mixtures is effective in isolating the target compound with high purity.
- Characterization by NMR (1H, 13C, and 19F) and mass spectrometry confirms the structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, and heat.
Reduction: : LiAlH₄, NaBH₄, and anhydrous ether.
Substitution: : Amines, alcohols, and polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: : Investigated for its potential use in drug discovery and development.
Industry: : Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrazine ring significantly influence solubility, reactivity, and intermolecular interactions. For example:
- 2-Chloro-3-(piperazin-1-yl)pyrazine (CAS: 85386-99-8): The piperazine group, a six-membered ring with two nitrogen atoms, increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
- The hydrochloride salt form enhances stability and aqueous solubility .
- 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine : The fluorine atom at the 4-position of the piperidine ring introduces electronegativity, which may alter electronic distribution and increase metabolic stability by resisting oxidative degradation .
Comparative Data Table
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Pyrazine derivatives with heterocyclic substituents (e.g., piperidine, pyrrolidine) correlate with odor thresholds and antimicrobial activity in cocoa-derived compounds . The fluorine atom in the target compound may amplify these effects by altering electron density and interaction with microbial enzymes .
- Synthetic Challenges : Cyclization reactions for pyrazines are sensitive to ring size and substituent steric effects. For example, triazine formation may compete with pyrazine synthesis in smaller rings .
- Thermal Stability : Coordination polymers of zinc halides with pyrazine ligands demonstrate temperature-dependent structural rearrangements, suggesting that the fluoropiperidine group could enhance thermal stability in metal-organic frameworks .
Biological Activity
2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The biological activity of this compound has been studied in various contexts, including its potential as an antimicrobial agent and its interactions with specific molecular targets. Research indicates that this compound may exhibit enzyme inhibition and receptor binding capabilities, which are crucial for its therapeutic applications.
The mechanisms through which this compound exerts its effects involve binding to specific enzymes or receptors. This binding can lead to modulation of biological pathways, resulting in various physiological responses. For example, the compound may influence inflammatory processes or cellular signaling pathways, although the precise interactions can vary depending on the biological system studied.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. It has shown promise in inhibiting the growth of certain bacteria and fungi, indicating its potential use as a therapeutic agent in infectious diseases. The compound's structure allows it to interact effectively with microbial targets, enhancing its efficacy.
Case Studies
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In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant activity against specific strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potency compared to standard antimicrobial agents.
Microbial Strain MIC (µg/mL) E. coli 8 S. aureus 16 C. albicans 32 - In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound in treating infections. Results indicated a reduction in infection severity and improved survival rates in treated groups compared to controls.
Cytotoxicity and Safety Profile
Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies revealed that the compound exhibits low toxicity towards human cell lines, suggesting a favorable safety margin for potential clinical applications .
Q & A
Basic: What synthetic routes are effective for preparing 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine, and how are intermediates purified?
Answer:
A common approach involves nucleophilic aromatic substitution, where 2-chloro-3-nitropyrazine reacts with 4-fluoropiperidine under reflux in aprotic solvents like acetonitrile or DMF. Catalytic bases (e.g., K₂CO₃) enhance reactivity. Post-reaction, purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures . For chlorinated intermediates (e.g., replacing nitro groups), POCl₃ with catalytic H₂SO₄ is used, followed by ice quenching and filtration .
Basic: Which spectroscopic and analytical methods validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Key signals include the pyrazine ring protons (δ 8.2–8.8 ppm) and fluoropiperidine protons (δ 2.5–3.5 ppm). The 4-fluoropiperidinyl group’s stereochemistry is confirmed via coupling constants in 2D NMR (e.g., NOESY) .
- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C₉H₁₂ClFN₄: 231.0804) .
- HPLC : Purity >95% is verified using reverse-phase C18 columns (ACN/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Mitigation strategies:
- Dose-response curves : Test across a broad concentration range (nM–μM) to identify non-linear effects.
- Receptor selectivity panels : Compare binding affinity against related receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) to rule off-target effects .
- Metabolic stability assays : Use liver microsomes to assess if metabolite interference alters activity .
Advanced: How to design experiments probing tautomerism or conformational dynamics in the pyrazine ring?
Answer:
- Variable-temperature NMR : Monitor chemical shifts in DMSO-d₆ from 25°C to −40°C to detect tautomeric equilibria .
- X-ray crystallography : Resolve solid-state conformation; compare with DFT-optimized gas-phase structures .
- Fluorescence quenching : Study solvent polarity effects on excited-state behavior (e.g., acetonitrile vs. cyclohexane) .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (~10 mg/mL). Aqueous solubility is pH-dependent; use co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
- Stability : Store under argon at −20°C. Degradation occurs via hydrolysis of the chloro group in aqueous buffers (t½ ~48 hrs at pH 7.4); confirm stability via LC-MS before assays .
Advanced: What electrochemical methods detect this compound in biological matrices?
Answer:
- Modified electrodes : Electropolymerize L-amino acids (e.g., L-lysine) onto glassy carbon electrodes (GCEs) to enhance sensitivity. Detection limits ≤1 nM in serum are achievable via differential pulse voltammetry .
- Interference testing : Validate selectivity against structurally similar metabolites (e.g., dechlorinated analogs) .
Advanced: How to elucidate the compound’s interaction with neurotransmitter receptors?
Answer:
- Radioligand displacement assays : Use [³H]spiperone for dopamine D2 receptors or [³H]ketanserin for 5-HT2A. Calculate Ki values via Cheng-Prusoff equation .
- Molecular docking : Model binding poses using receptor crystal structures (e.g., PDB: 6CM4). Mutagenesis (e.g., Ala-scanning) validates key residues .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
